

Potential off-target effects of (1S,3R,5R)-PIM447 dihydrochloride

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Compound of Interest

Compound Name: (1S,3R,5R)-PIM447
dihydrochloride

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Technical Support Center: (1S,3R,5R)-PIM447 dihydrochloride

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing **(1S,3R,5R)-PIM447 dihydrochloride**. The information addresses potential off-target effects and other common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of PIM447?

A1: **(1S,3R,5R)-PIM447 dihydrochloride**, also known as LGH447, is a potent and selective pan-inhibitor of the PIM (Proviral Integration site for Moloney murine leukemia virus) family of serine/threonine kinases.^{[1][2]} It exhibits high affinity for all three isoforms: PIM1, PIM2, and PIM3.^{[1][2]}

Q2: Has PIM447 been profiled against a broader kinase panel to assess its selectivity?

A2: Yes, the kinase selectivity of PIM447 has been extensively evaluated. In a biochemical assay against a panel of 68 diverse protein kinases and 9 lipid kinases, PIM447 demonstrated

high selectivity for PIM kinases.[3][4] Further profiling against 442 kinases using the KINOMEScan platform confirmed its high selectivity.[4]

Q3: What are the identified off-target kinases for PIM447?

A3: Biochemical assays have identified GSK3 β , PKN1, and PKC τ as potential off-target kinases.[3][4][5] However, the inhibitory potency against these kinases is significantly lower than for the PIM kinases.[3][4]

Q4: What are the reported adverse events in clinical trials that could be indicative of off-target effects?

A4: In a first-in-human study involving patients with relapsed and/or refractory multiple myeloma, the most common treatment-related grade 3/4 adverse events were primarily hematologic.[6] Another study in Japanese patients with the same condition reported thrombocytopenia, anemia, and leukopenia as the most common suspected PIM447-related adverse events.[7] One patient experienced grade 3 QTc prolongation, which was considered a dose-limiting toxicity.[7]

Troubleshooting Guides

Issue 1: Unexpected cellular phenotype observed that is inconsistent with PIM kinase inhibition.

- Possible Cause: This could be due to an off-target effect of PIM447, particularly at higher concentrations.
- Troubleshooting Steps:
 - Confirm On-Target Engagement: Verify that PIM447 is inhibiting its intended targets in your cellular system. This can be done by assessing the phosphorylation status of known PIM kinase substrates, such as BAD (at Ser112) or S6 ribosomal protein.[3] A decrease in phosphorylation at these sites would indicate on-target activity.
 - Titrate PIM447 Concentration: Perform a dose-response experiment to determine if the unexpected phenotype is concentration-dependent. Off-target effects are more likely to occur at higher concentrations.

- Use a Structurally Unrelated PIM Inhibitor: To confirm that the observed phenotype is due to PIM inhibition and not an off-target effect of the PIM447 chemical scaffold, consider using a structurally different pan-PIM kinase inhibitor as a control.
- Investigate Potential Off-Targets: If the phenotype persists and on-target engagement is confirmed, consider investigating the involvement of the known off-target kinases (GSK3 β , PKN1, PKC τ) in your cellular model.

Issue 2: Discrepancy between biochemical assay results and cellular assay results.

- Possible Cause: PIM447 may exhibit different potency in biochemical versus cellular assays due to factors like cell permeability, plasma protein binding, and the presence of intracellular ATP concentrations that can compete with the inhibitor.
- Troubleshooting Steps:
 - Evaluate Cellular Permeability: Ensure that PIM447 is effectively entering your cells of interest. While PIM447 is orally bioavailable, its permeability can vary between cell lines. [\[3\]](#)
 - Assess Plasma Protein Binding Effects: If using media supplemented with serum, be aware that PIM447 has high plasma protein binding (95%), which can reduce its effective concentration. [\[3\]](#) Consider using serum-free or low-serum media for certain experiments, if appropriate for your cell type.
 - Consider ATP Competition: The concentration of ATP in cellular assays is much higher than in many biochemical kinase assays. This can lead to a rightward shift in the IC₅₀ value. Ensure your biochemical assays are run at or below the ATP K_m for the PIM kinases to get a more accurate initial potency measurement. [\[4\]](#)

Data Presentation

Table 1: In Vitro Potency of PIM447 Against Primary and Off-Target Kinases

Target	Assay Type	Potency (Ki)	Potency (IC50)
PIM1	Biochemical	6 pM[1][2]	0.095 µM[8]
PIM2	Biochemical	18 pM[1][2]	<0.003 µM[3][4], 0.522 µM[8]
PIM3	Biochemical	9 pM[1][2]	0.369 µM[8]
GSK3β	Biochemical	-	1 - 5 µM[3][4]
PKN1	Biochemical	-	1 - 5 µM[3][4]
PKCτ	Biochemical	-	1 - 5 µM[3][4]

Experimental Protocols

Protocol 1: General Kinase Selectivity Profiling (Luminescent Kinase Assay)

This protocol provides a general workflow for assessing the selectivity of an inhibitor like PIM447 against a panel of kinases.

- Reagent Preparation:
 - Prepare a stock solution of PIM447 dihydrochloride in an appropriate solvent (e.g., DMSO).
 - Prepare assay buffers, recombinant kinases, kinase-specific substrates, and ATP at the desired concentrations.
- Assay Plate Setup:
 - Dispense the kinase, substrate, and PIM447 (at various concentrations) into the wells of a microplate.
 - Include positive controls (kinase + substrate, no inhibitor) and negative controls (no kinase).
- Kinase Reaction Initiation:

- Add ATP to each well to start the kinase reaction.
- Incubate the plate at the optimal temperature and time for the specific kinase being assayed.
- Signal Detection:
 - Add a detection reagent (e.g., ADP-Glo™) that converts the ADP produced during the kinase reaction into a luminescent signal.
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Calculate the percent inhibition for each PIM447 concentration relative to the positive control.
 - Determine the IC50 value by fitting the data to a dose-response curve.

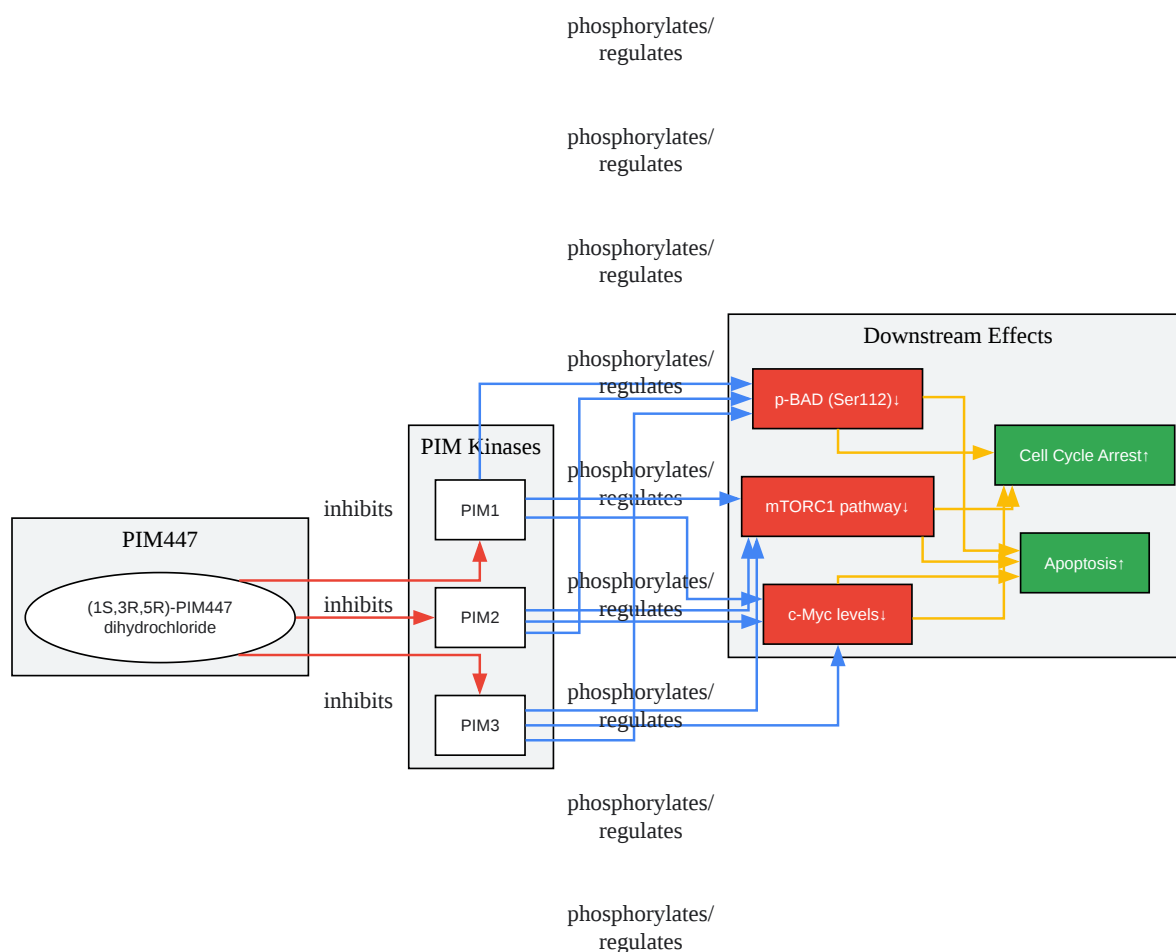
Protocol 2: Western Blotting for On-Target Engagement

This protocol is for verifying the inhibition of PIM kinase activity in a cellular context.

- Cell Treatment and Lysis:
 - Treat cells with varying concentrations of PIM447 for a specified time.
 - Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[\[3\]](#)
- Protein Quantification:
 - Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).[\[3\]](#)
- SDS-PAGE and Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.

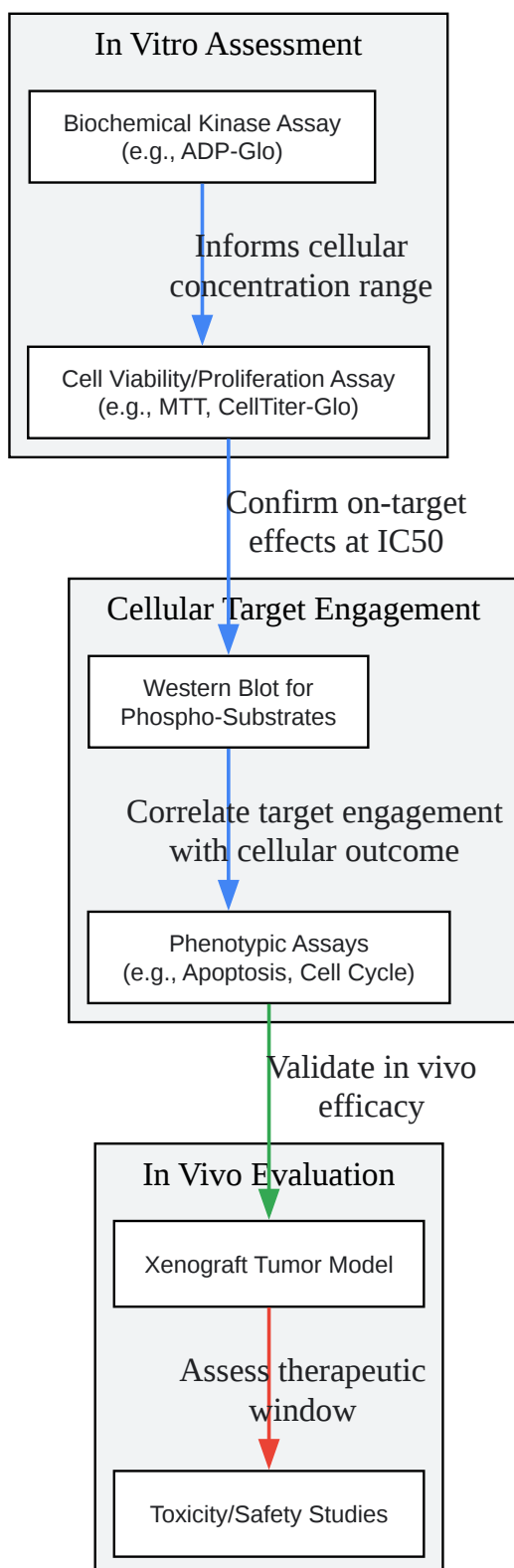
- Transfer the proteins to a nitrocellulose or PVDF membrane.
- Immunoblotting:
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with a primary antibody specific for a phosphorylated PIM substrate (e.g., anti-phospho-BAD (Ser112)) and an antibody for the total protein as a loading control.
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection:
 - Detect the signal using an enhanced chemiluminescence (ECL) reagent.[\[3\]](#)
 - Analyze the band intensities to determine the change in phosphorylation levels.

Visualizations



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Caption: PIM447 inhibits PIM kinases, leading to downstream effects on apoptosis and the cell cycle.



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Caption: A general experimental workflow for evaluating PIM447's efficacy and potential off-target effects.

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